molecular formula C9H8BrFO B13598008 1-(2-Bromo-6-fluorophenyl)propan-2-one

1-(2-Bromo-6-fluorophenyl)propan-2-one

Katalognummer: B13598008
Molekulargewicht: 231.06 g/mol
InChI-Schlüssel: DPKNSHQEXQHKOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-6-fluorophenyl)propan-2-one is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, with a propan-2-one group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-6-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2-bromo-6-fluorobenzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Bromo-6-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The propan-2-one group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Substitution: 1-(2-Hydroxy-6-fluorophenyl)propan-2-one, 1-(2-Amino-6-fluorophenyl)propan-2-one.

    Oxidation: 1-(2-Bromo-6-fluorophenyl)propanoic acid.

    Reduction: 1-(2-Bromo-6-fluorophenyl)propan-2-ol.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-6-fluorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(2-Bromo-6-fluorophenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The carbonyl group can form hydrogen bonds and undergo nucleophilic attack, leading to various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

    1-Phenylpropan-2-one: Lacks the bromine and fluorine substituents, resulting in different reactivity and applications.

    1-(2-Bromo-4-fluorophenyl)propan-2-one: Similar structure but with the fluorine atom in a different position, affecting its chemical properties.

    1-(2-Fluorophenyl)propan-2-one: Contains only the fluorine substituent, leading to distinct reactivity patterns.

Uniqueness: 1-(2-Bromo-6-fluorophenyl)propan-2-one is unique due to the combined presence of bromine and fluorine atoms, which impart specific electronic and steric effects

Eigenschaften

Molekularformel

C9H8BrFO

Molekulargewicht

231.06 g/mol

IUPAC-Name

1-(2-bromo-6-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H8BrFO/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3

InChI-Schlüssel

DPKNSHQEXQHKOJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=C(C=CC=C1Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.